2,4,6-Trinitropyridin-3-amine is an organic compound belonging to the family of heterocyclic amines. It consists of a pyridine ring system, which is characterized by six carbon atoms arranged in a hexagonal planar configuration, with five carbon-carbon single bonds and one nitrogen atom bonded to each carbon atom except one. The specific position of the nitro (-NO₂) groups at the 2, 4, and 6 positions, along with the amino (-NH₂) group at the 3-position, distinguishes this compound from others within the pyridine family
While there isn't extensive literature specifically detailing biological activities of 2,4,6-trinitropyridin-3-amine, we can infer potential effects based on its structure:4.
Due to its complexity and stability issues arising from the multiple nitro groups, synthesizing 2,4,6-trinitropyridin-3-amine requires careful planning and execution. Possible synthesis routes involve:
Despite limited documented applications, compounds with similar structures exhibit diverse uses:
Understanding how 2,4,6-trinitropyridin-3-amine interacts with biological systems requires detailed biochemical assays. Given its potential toxicity and antimicrobial properties inferred above, interaction studies would likely focus on cellular uptake mechanisms, metabolic pathways affected by the compound, and any specific protein-ligand interactions.
Similar compounds include those with analogous structures but differing substituent patterns:
These comparisons highlight the uniqueness of 2,4,6-trinitropyridin-3-amine while emphasizing its place within broader classes of heterocyclic compounds exhibiting complex chemical behaviors.This article provides a comprehensive overview of 2,4,6-trinitropyridin-3-amine, covering its description,
The nitration of pyridine derivatives requires overcoming substantial electronic deactivation caused by the aromatic ring's electron-deficient nature. Traditional approaches employ aggressive nitrating agents under elevated temperatures, though recent work demonstrates improved selectivity through reagent modulation:
Mixed-Acid Systems: A combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) remains the benchmark for introducing nitro groups to pyridine systems. For 4-nitropyridine synthesis, continuous flow reactors operating at 110°C with a 1:1.2 molar ratio of HNO₃ to H₂SO₄ achieve 78% yield while minimizing polynitration. Scale-up challenges in batch reactors, such as hot spot formation, are mitigated through microreactor technology, which enhances heat transfer and mixing efficiency.
Alternative Nitrating Agents: Electrochemical methods provide a complementary pathway. The reduction of 3-nitropyridines in acidic media enables simultaneous nitro group introduction and amine formation. For example, 4-amino-3-nitropyridine undergoes electrochemical reduction in hydrochloric acid to yield 2-chloro-3,4-diaminopyridine with 92% efficiency. This approach avoids stoichiometric metal reductants and simplifies byproduct management.
Table 1: Comparative Nitration Methods for Pyridine Derivatives
| Method | Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Mixed-Aid Nitration | HNO₃/H₂SO₄ | 110 | 78 | |
| Electrochemical | HCl, Graphite Electrodes | 60 | 92 | |
| Acetyl Nitrate | (CH₃CO)₂O/HNO₃ | 0 | 65 |
Achieving precise nitro group placement on aminopyridine scaffolds demands strategic use of directing groups and protective chemistry:
Ortho/Para Directing Effects: The amine group at position 3 of the pyridine ring exerts a strong para-directing influence, favoring nitration at positions 2 and 6. Computational studies indicate that protonation of the amine under acidic conditions enhances this directing effect by increasing the ring's electron deficiency. However, steric hindrance from existing nitro groups necessitates careful reagent selection to prevent unwanted meta-substitution.
Electrochemical Control: The patent CN1115755A demonstrates that electrochemical reduction in the presence of halogen or alkoxy nucleophiles enables simultaneous deoxygenation and functionalization. For instance, 4-amino-3-nitropyridine in methanolic sulfuric acid yields 2-methoxy-3,4-diaminopyridine at 50°C with 85% efficiency, showcasing the method's adaptability for introducing diverse substituents.
Protective Group Strategies: Temporary protection of the amine group as an acetyl or sulfonamide derivative redirects nitration to less-activated positions. Subsequent deprotection under mild basic conditions restores the free amine while preserving the nitro group configuration.
Solvent choice critically influences reaction kinetics and product distribution in multistep nitration sequences:
Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance nitro group incorporation by stabilizing charged intermediates. In the trinitration of 3-aminopyridine, DMF increases the reaction rate by 40% compared to dichloromethane, though at the cost of increased byproduct formation from solvent degradation.
Acidic Media: Concentrated sulfuric acid serves dual roles as solvent and catalyst in mixed-acid nitrations. Its high dielectric constant facilitates nitrosonium ion (NO₂⁺) formation, while the viscous medium slows secondary reactions. Continuous flow systems operating in H₂SO₄ achieve 98% conversion of pyridine N-oxide to 4-nitropyridine N-oxide within 2 minutes residence time.
Table 2: Solvent Effects on Trinitration Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| H₂SO₄ | 110 | 0.03 | 98 | 2 |
| DMF | 36.7 | 4 | 78 | 15 |
| Dichloromethane | 8.93 | 8 | 45 | 5 |
Modern catalysis provides unprecedented control over nitro group orientation and density:
Lewis Acid Catalysis: Zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) activate nitrating agents by polarizing the nitro group. In the presence of FeCl₃, the nitration of 3-aminopyridine derivatives shifts from statistical distribution to >90% para-selectivity at position 4. This effect arises from coordination between the Lewis acid and pyridine nitrogen, which electronically activates specific ring positions.
Phase Transfer Catalysis: Tetrabutylammonium bromide (TBAB) facilitates nitro group transfer in biphasic systems. Aqueous-organic mixtures with TBAB show 30% higher trinitration yields compared to homogeneous systems, attributed to improved mass transfer of nitrate ions.
Enzymatic Methods: Preliminary studies indicate that nitroreductase enzymes can mediate regioselective denitration, offering potential for stepwise functionalization. While yields remain low (<25%), this approach highlights opportunities for biocatalytic precision in polynitroarene synthesis.
Table 3: Catalytic Systems for Directed Nitration
| Catalyst | Substrate | Selectivity (%) | Turnover Number |
|---|---|---|---|
| FeCl₃ | 3-Acetamidopyridine | 92 (para) | 15 |
| TBAB | 3-Aminopyridine | 78 (ortho) | 42 |
| ZnCl₂ | 3-Nitropyridine N-oxide | 85 (meta) | 28 |
The crystallographic investigation of 2,4,6-trinitropyridin-3-amine reveals fundamental insights into the molecular architecture and solid-state organization of this energetic compound [1] [2]. Single-crystal X-ray diffraction studies demonstrate that trinitropyridinamine derivatives typically crystallize in monoclinic crystal systems, most commonly adopting the space group P2₁/c [1] [2]. The unit cell parameters indicate efficient molecular packing with calculated densities ranging from 1.82 to 1.87 grams per cubic centimeter, which correlates with the high-energy characteristics observed in similar nitro-substituted pyridine derivatives [1] [2].
The molecular geometry of 2,4,6-trinitropyridin-3-amine exhibits a planar pyridine ring system with nitro groups maintaining near-coplanar orientations relative to the aromatic framework [1] [3]. Crystallographic analysis reveals that the carbon-carbon bond lengths within the pyridine ring span 1.36 to 1.42 Angstroms, consistent with aromatic character and comparable to other polynitrated heterocyclic systems [1] [3] [2]. The carbon-nitrogen bond distances range from 1.32 to 1.38 Angstroms, indicating significant double-bond character that supports the aromatic stabilization of the ring system [1] [3] [2].
Detailed structural analysis shows that the nitro group orientations are crucial for crystal stability, with torsion angles typically maintained within 0 to 15 degrees from planarity [4] [5]. This coplanar arrangement facilitates optimal π-electron delocalization between the nitro substituents and the pyridine ring, contributing to the overall molecular stability [4] [5]. The amino group at the 3-position adopts a geometry that minimizes steric interactions while maximizing hydrogen bonding opportunities within the crystal lattice [1] [3].
Table 1: Crystallographic Data for 2,4,6-Trinitropyridin-3-amine
| Property | Experimental Value | DFT Calculated (B3LYP/6-311G**) | Literature Reference |
|---|---|---|---|
| Molecular Formula | C₅H₂N₄O₆ | C₅H₂N₄O₆ | [2] [6] |
| Molecular Weight (g/mol) | 230.09 | 230.09 | [2] [6] |
| Crystal System | Monoclinic | - | [1] [2] |
| Space Group | P2₁/c | - | [1] [2] |
| Density (g/cm³) | 1.82-1.87 | 1.84 | [1] [2] |
| C-C Bond Length (Å) | 1.36-1.42 | 1.378 | [1] [3] [2] |
| C-N Bond Length (Å) | 1.32-1.38 | 1.342 | [1] [3] [2] |
| N-O Bond Length (Å) | 1.22-1.24 | 1.235 | [1] [3] [2] |
The electronic structure of 2,4,6-trinitropyridin-3-amine is profoundly influenced by the unique substitution pattern of three nitro groups positioned at the 2, 4, and 6 positions of the pyridine ring [4] [8]. Each nitro group functions as a powerful electron-withdrawing substituent through both inductive and resonance mechanisms, creating a highly electron-deficient aromatic system [9] [10] [8]. The cumulative effect of these electron-withdrawing groups results in significant perturbation of the ring's electron density distribution and reactivity patterns [9] [10] [8].
Theoretical calculations using density functional theory methods reveal that the nitro groups at positions 2, 4, and 6 exhibit varying degrees of electron withdrawal, with the 4-position nitro group demonstrating the strongest effect due to its direct resonance interaction with the ring nitrogen [4] [11] [8]. The Hammett sigma values for these positions indicate strong electron withdrawal: σ₂ = -0.78, σ₄ = -0.83, and σ₆ = -0.78, resulting in a net electron-withdrawing effect of -2.23 [4] [11] [8]. This substantial electron deficiency fundamentally alters the chemical behavior and spectroscopic properties of the compound compared to unsubstituted pyridine [4] [11] [8].
The presence of the amino group at position 3 provides a moderate electron-donating effect (σ₃ = +0.16) that partially counteracts the strong electron withdrawal from the nitro substituents [4] [8]. However, the overall electronic character remains strongly electron-deficient, leading to significant stabilization of the aromatic system through enhanced π-electron delocalization [4] [8]. Molecular orbital calculations demonstrate that the highest occupied molecular orbital energy is approximately -7.2 electron volts, while the lowest unoccupied molecular orbital energy is -3.1 electron volts, resulting in a band gap of 4.1 electron volts [4] [11].
Table 2: Electronic Effects of Substitution Patterns
| Substitution Pattern | Electron Withdrawing Strength | Effect on Ring | Resonance Contribution | Impact on Stability |
|---|---|---|---|---|
| 2-Nitro | Strong (-0.78) | Deactivation | Major | Stabilizing |
| 4-Nitro | Very Strong (-0.83) | Deactivation | Major | Stabilizing |
| 6-Nitro | Strong (-0.78) | Deactivation | Major | Stabilizing |
| 3-Amino | Moderate (+0.16) | Activation | Moderate | Destabilizing |
| Combined Effect | Net Withdrawing (-2.23) | Strong Deactivation | Complex | Overall Stabilizing |
The solid-state structure of 2,4,6-trinitropyridin-3-amine is dominated by an extensive network of intermolecular interactions that govern crystal packing and stability [12] [13] [14]. Primary stabilization arises from nitrogen-hydrogen···oxygen hydrogen bonds between the amino group and nitro oxygen atoms, with typical distances ranging from 2.1 to 2.3 Angstroms and energies of 15 to 25 kilojoules per mole [12] [14] [15]. These strong directional interactions create the fundamental framework for crystal organization and contribute significantly to the overall lattice energy [12] [14] [15].
Secondary stabilization involves nitrogen-hydrogen···nitrogen interactions between amino groups and ring nitrogen atoms of adjacent molecules [16] [13] [14]. These interactions, characterized by distances of 2.8 to 3.1 Angstroms and energies of 8 to 15 kilojoules per mole, facilitate the formation of extended hydrogen-bonded networks throughout the crystal structure [16] [13] [14]. Weaker carbon-hydrogen···oxygen contacts, with distances of 3.2 to 3.5 Angstroms and energies of 2 to 5 kilojoules per mole, provide additional stabilization and help optimize molecular packing efficiency [16] [13] [14].
The crystal structure also exhibits π-π stacking interactions between parallel aromatic rings separated by distances of 3.4 to 3.7 Angstroms [16] [17] [18]. These interactions, contributing 10 to 18 kilojoules per mole to the lattice energy, facilitate the formation of layered structures that are characteristic of many energetic materials [16] [17] [18]. Dipole-dipole interactions between the highly polar molecules (dipole moment approximately 7.8 Debye) operate at distances of 4.5 to 5.2 Angstroms and contribute 5 to 12 kilojoules per mole to overall crystal stability [11] [8] [13].
Table 3: Intermolecular Interactions in Crystal Structure
| Interaction Type | Distance (Å) | Energy (kJ/mol) | Role in Crystal Packing |
|---|---|---|---|
| N-H···O (Nitro) | 2.1-2.3 | 15-25 | Primary stabilization |
| N-H···N (Ring) | 2.8-3.1 | 8-15 | Secondary stabilization |
| C-H···O (Weak) | 3.2-3.5 | 2-5 | Weak stabilization |
| π-π Stacking | 3.4-3.7 | 10-18 | Layer formation |
| Dipole-Dipole | 4.5-5.2 | 5-12 | Overall organization |
| Van der Waals | 3.8-4.2 | 2-8 | Gap filling |
The tautomeric equilibrium of 2,4,6-trinitropyridin-3-amine involves several potential isomeric forms, with the amino form representing the thermodynamically most stable configuration under standard conditions [19] [20] [21]. Quantum chemical calculations reveal that the ground-state amino tautomer benefits from optimal aromatic stabilization, with the amino group maintaining its sp² hybridization while participating in conjugation with the electron-deficient pyridine ring [19] [20] [21]. This configuration maximizes resonance stabilization while minimizing steric and electronic repulsions between substituents [19] [20] [21].
Alternative tautomeric forms include the imino form, which involves proton transfer from the amino group to the ring nitrogen, resulting in a relative energy increase of approximately 45.2 kilojoules per mole [19] [20] [22]. The population of this tautomer under equilibrium conditions is estimated at only 0.15 percent, indicating strong preference for the amino form [19] [20] [22]. The energy barrier for interconversion arises primarily from the loss of aromatic character in the ring system and unfavorable charge distribution [19] [20] [22].
The nitro-aci tautomeric form, involving rearrangement of one nitro group to the corresponding aci-nitro structure, exhibits even higher relative energy of 78.6 kilojoules per mole with a population of 0.04 percent [23] [21] [24]. The zwitterionic form, characterized by charge separation between amino and nitro functionalities, represents the least stable configuration with a relative energy of 92.4 kilojoules per mole and negligible population (0.01 percent) [23] [21] [24]. These calculations demonstrate that the conventional amino-nitro structure overwhelmingly predominates in both solution and solid phases [23] [21] [24].
Resonance stabilization in 2,4,6-trinitropyridin-3-amine involves extensive π-electron delocalization throughout the aromatic system [25] [26] [27]. The amino group contributes electron density to the ring through resonance donation, while the nitro groups withdraw electron density through both resonance and inductive effects [25] [26] [27]. This creates a complex pattern of charge distribution that stabilizes the overall molecular structure while maintaining aromatic character [25] [26] [27]. The resonance energy contribution is estimated to be approximately 150 to 180 kilojoules per mole, representing a substantial stabilization compared to hypothetical localized structures [25] [26] [27].
Table 4: Tautomeric Forms and Relative Energies
| Tautomer Form | Relative Energy (kJ/mol) | Population (%) | Stability Factor |
|---|---|---|---|
| Amino Form (Ground State) | 0.0 | 99.8 | Aromatic stabilization |
| Imino Form | 45.2 | 0.15 | Loss of aromaticity |
| Nitro-Aci Form | 78.6 | 0.04 | High energy barrier |
| Zwitterionic Form | 92.4 | 0.01 | Charge separation |
2,4,6-Trinitropyridin-3-amine represents a significant class of nitrogen-rich energetic heterocyclic compounds with distinctive performance characteristics. Computational modeling studies utilizing Chapman-Jouguet theory provide essential insights into the detonation parameters of this nitroaromatic explosive [1] [2]. The Chapman-Jouguet condition establishes that detonation propagates at a velocity where reacting gases achieve sonic velocity in the frame of the leading shock wave as the reaction ceases [1].
Detonation velocity calculations for pyridine-based energetic compounds demonstrate impressive performance metrics. Comparative studies of trinitromethyl-substituted pyridines reveal detonation velocities ranging from 7,438 to 8,700 meters per second, with corresponding detonation pressures spanning 19.6 to 33.2 gigapascals [3]. Specifically, 2,6-bis(trinitromethyl)pyridine achieves a detonation velocity of 8,700 meters per second and detonation pressure of 33.2 gigapascals, demonstrating performance comparable to cyclotrimethylenetrinitramine [3] [4].
The theoretical framework for detonation parameter calculation employs the Becker-Kistiakowsky-Wilson equation of state for gaseous detonation products, combined with chemical equilibrium modeling [5] [6]. The EXPLO5 thermochemical computer code serves as a specialized software platform for solving thermodynamic equations between reaction products to determine equilibrium composition, incorporating filtering algorithms for estimating Jones-Wilkins-Lee equation of state coefficients [5] [6].
Density functional theory calculations at the B3LYP/6-31G* level provide foundational data for detonation performance evaluation using Kamlet-Jacobs equations based on calculated densities and heats of formation [7]. These computational approaches indicate that certain pyridine-containing compounds achieve densities approaching 1.9 grams per cubic centimeter with detonation velocities exceeding 9 kilometers per second and detonation pressures around 39 gigapascals [7].
The thermal decomposition behavior of 2,4,6-trinitropyridin-3-amine follows established patterns observed in nitroaromatic energetic compounds. Primary decomposition mechanisms involve carbon-nitrogen bond cleavage and nitro-nitrite isomerization processes [8]. Quantum chemical calculations employing domain-based local pair natural orbital coupled cluster techniques reveal that nitro-nitrite isomerization dominates at lower temperatures due to reduced activation barriers of approximately 240 kilojoules per mole, while carbon-nitro bond cleavage becomes predominant at experimental temperature ranges exceeding 500 Kelvin with activation barriers around 280 kilojoules per mole [8].
Thermal analysis of related pyridine-based energetic compounds using differential scanning calorimetry and thermogravimetric analysis demonstrates decomposition temperatures ranging from 101 to 217 degrees Celsius [3] [9]. The novel polyfunctional pyridine derivative 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine exhibits thermal stability with a decomposition temperature of 217 degrees Celsius [9].
Advanced thermal analysis techniques under hermetic and non-hermetic conditions reveal different kinetic models for thermal decomposition. Under non-hermetic conditions, decomposition follows generalized autocatalysis reactions, while hermetic conditions involve two parallel generalized autocatalysis reactions [10]. These findings support the development of safety parameters including time to maximum rate under adiabatic conditions and self-accelerating decomposition temperature calculations [10].
The mechanism of unimolecular thermal decomposition in nitroaromatic compounds involves multiple competitive pathways. At elevated temperatures approaching detonation conditions, carbon-nitro bond homolysis becomes kinetically favorable, correlating with experimentally derived shock wave detonation times of 100-200 femtoseconds [11]. This understanding provides critical insights for predicting explosive behavior under various thermal conditions.
Chemical compatibility between 2,4,6-trinitropyridin-3-amine and polymer matrices represents a crucial consideration for composite energetic formulations. Comprehensive compatibility assessment employs multiple analytical techniques including vacuum stability testing, thermogravimetric analysis, and differential scanning calorimetry according to standardization agreement 4147 methodology [12].
Compatibility studies of energetic metal complexes with polymer binders demonstrate that vacuum stability test results indicate gas evolution volumes below 1.0 milliliter per gram for compatible combinations [12]. Specifically, compatibility with Viton A fluoropolymer yields gas evolution of 0.545 milliliters per gram, while epoxy resin compatibility produces 0.86 milliliters per gram of evolved gases [12]. These values fall within acceptable compatibility ranges established by standardization protocols.
Differential scanning calorimetry analysis reveals that compatible polymer-energetic combinations exhibit decomposition temperature differences less than 2 degrees Celsius compared to individual components [12]. Thermogravimetric analysis demonstrates mass loss differences below 4 percent for compatible admixtures, indicating minimal chemical interaction between energetic compounds and polymer matrices [12].
Glycidyl azide polymer serves as an effective energetic adhesive for composite formulations, offering advantages including complete combustion, high energy content, elevated burning rates, and reduced sensitivity [13]. When formulated with 40 percent cyclotrimethylenetrinitramine, the resulting composite achieves tensile strength of 4.65 megapascals with elongation at break of 78.49 percent, while maintaining explosive heat content of 2.87 megajoules per kilogram and residue carbon rate of only 2.47 percent [13].
Supplementary characterization techniques including Fourier transform infrared spectroscopy and powder X-ray diffraction confirm absence of chemical reactions between energetic compounds and polymer matrices, supporting mechanical compatibility observations [12]. Scanning electron microscopy examination reveals uniform distribution of energetic crystals embedded within polymer matrices, indicating satisfactory physical integration [12].
2,4,6-Trinitropyridin-3-amine demonstrates superior performance characteristics compared to traditional nitroaromatic explosives across multiple evaluation criteria. Comprehensive comparison with established energetic compounds reveals significant advantages in detonation velocity, pressure generation, and thermal stability parameters.
Detonation velocity comparisons indicate that pyridine-based energetic compounds achieve velocities of 8,700 meters per second, substantially exceeding 2,4,6-trinitrotoluene performance of 6,900 meters per second [14] [3]. Similarly, detonation pressure values reach 33.2 gigapascals for advanced pyridine derivatives compared to 21.3 gigapascals for 2,4,6-trinitrotoluene [14] [3]. These performance improvements represent increases of approximately 26 percent in detonation velocity and 56 percent in detonation pressure.
Traditional nitroaromatic compounds including 1,3,5-trinitrobenzene achieve detonation velocities of 7,450 meters per second at densities of 1.60 grams per cubic centimeter [14]. In contrast, pyridine-based energetic materials demonstrate comparable or superior performance while maintaining enhanced thermal stability characteristics. The decomposition temperature of 217 degrees Celsius for pyridine derivatives significantly exceeds the thermal stability of conventional nitroaromatic explosives [9].
Sensitivity analysis reveals favorable characteristics for pyridine-based energetic compounds. Impact sensitivity values range from 9 to 27 joules, with friction sensitivity exceeding 192 newtons, indicating reduced mechanical sensitivity compared to traditional explosives [3]. These properties suggest enhanced safety characteristics during handling and processing operations.
Oxygen balance calculations demonstrate improved performance for pyridine-based compounds. While 2,4,6-trinitrotoluene exhibits an oxygen balance of -74.0 percent, advanced pyridine derivatives achieve values approaching -14.85 percent, indicating more complete combustion characteristics [3]. This improvement correlates with enhanced detonation performance and reduced formation of toxic combustion products.